2-(3-(Aminomethyl)oxetan-3-yl)acetic acid
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Overview
Description
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is a chemical compound with the molecular formula C6H11NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid typically involves the alkylation of oxetane derivatives. One common method involves the reaction of 3-(aminomethyl)oxetane with bromoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like sodium hydroxide (NaOH) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The oxetane ring can also participate in ring-opening reactions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxetane: Similar structure but lacks the acetic acid moiety.
2-(3-(Dimethylamino)oxetan-3-yl)acetic acid: Similar structure with a dimethylamino group instead of an aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is unique due to the presence of both an oxetane ring and an aminomethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(aminomethyl)oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-2-6(1-5(8)9)3-10-4-6/h1-4,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHPFVFKDSPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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